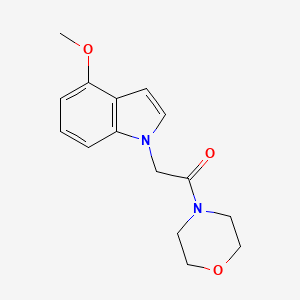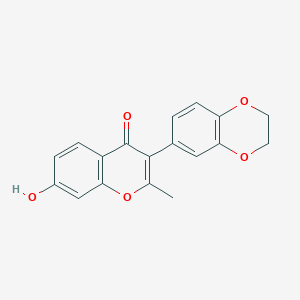![molecular formula C25H20ClNO6S B11146424 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11146424.png)
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a synthetic derivative of chromone, a heterocyclic compound with a benzopyranone structure.
- Its systematic name is 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate .
- The compound contains a chromone core with a phenyl group and a sulfonyl group attached.
- Chromones exhibit diverse biological activities and are of interest in medicinal chemistry.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- researchers can design custom synthetic pathways based on the functional groups present.
- Industrial production methods likely involve multi-step syntheses, protecting group strategies, and purification techniques.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These depend on reaction conditions but could include hydroxylated derivatives, reduced forms, or substituted analogs.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anti-inflammatory, antioxidant, or anticancer agent.
Biological Studies: Explore its effects on cell signaling pathways, enzyme inhibition, or receptor interactions.
Industry: Assess its use in materials science, such as dyes, polymers, or liquid crystals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its specific structural features and functional groups.
Remember that while I’ve provided an overview, detailed experimental procedures and specific data would require further research
Properties
Molecular Formula |
C25H20ClNO6S |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C25H20ClNO6S/c1-16-7-9-18(10-8-16)34(30,31)27-12-11-24(28)33-23-15-22-20(13-21(23)26)19(14-25(29)32-22)17-5-3-2-4-6-17/h2-10,13-15,27H,11-12H2,1H3 |
InChI Key |
SANPVZJKQFPFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146346.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11146348.png)
![3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B11146354.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B11146362.png)
![3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11146367.png)
![ethyl 2-({(2E)-3-[4-(benzyloxy)phenyl]prop-2-enoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11146371.png)

![2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11146381.png)

![7-[(2-Chlorophenyl)methyl]-6-imino-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11146393.png)
![methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11146395.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146396.png)
![prop-2-en-1-yl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11146400.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11146408.png)
